molecular formula C11H16N4O4 B4856647 4-({1-ethyl-3-[(methylamino)carbonyl]-1H-pyrazol-4-yl}amino)-4-oxobutanoic acid

4-({1-ethyl-3-[(methylamino)carbonyl]-1H-pyrazol-4-yl}amino)-4-oxobutanoic acid

Katalognummer B4856647
Molekulargewicht: 268.27 g/mol
InChI-Schlüssel: COMXNSXNCQTZSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-({1-ethyl-3-[(methylamino)carbonyl]-1H-pyrazol-4-yl}amino)-4-oxobutanoic acid is a chemical compound with the molecular formula C12H18N4O4. It is commonly known as EMA401 and is a drug candidate used for the treatment of neuropathic pain. It is a small molecule that acts as an inhibitor of the angiotensin II type 2 receptor (AT2R) and has been shown to have potential therapeutic benefits in various diseases.

Wirkmechanismus

EMA401 acts as an inhibitor of the angiotensin II type 2 receptor (4-({1-ethyl-3-[(methylamino)carbonyl]-1H-pyrazol-4-yl}amino)-4-oxobutanoic acid). This compound is a G protein-coupled receptor that is involved in the regulation of blood pressure, vascular tone, and inflammation. By inhibiting this compound, EMA401 is thought to modulate pain signaling pathways and reduce neuropathic pain.
Biochemical and physiological effects:
EMA401 has been shown to reduce pain behavior and increase pain threshold in animal models of neuropathic pain. It has also been shown to reduce cough frequency and improve cough reflex sensitivity in animal models of chronic cough. Additionally, EMA401 has been shown to reduce fibrosis and inflammation in preclinical models of pulmonary fibrosis.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using EMA401 in lab experiments is its specificity for the 4-({1-ethyl-3-[(methylamino)carbonyl]-1H-pyrazol-4-yl}amino)-4-oxobutanoic acid receptor, which allows for targeted modulation of pain signaling pathways. Additionally, EMA401 has shown promising results in preclinical studies and has the potential to be developed into a therapeutic drug. However, one limitation of using EMA401 in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for EMA401 research. One direction is to further investigate its therapeutic potential in other diseases such as cancer pain and inflammatory pain. Another direction is to explore the mechanisms underlying its anti-fibrotic effects and its potential use in the treatment of other fibrotic diseases. Additionally, further research is needed to optimize the formulation and delivery of EMA401 for clinical use.

Wissenschaftliche Forschungsanwendungen

EMA401 has been extensively studied for its potential therapeutic applications in various diseases such as neuropathic pain, chronic cough, and pulmonary fibrosis. It has been shown to have analgesic effects in preclinical models of neuropathic pain and has also exhibited anti-tussive effects in animal models of chronic cough. Additionally, EMA401 has been shown to have anti-fibrotic effects in preclinical models of pulmonary fibrosis.

Eigenschaften

IUPAC Name

4-[[1-ethyl-3-(methylcarbamoyl)pyrazol-4-yl]amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O4/c1-3-15-6-7(10(14-15)11(19)12-2)13-8(16)4-5-9(17)18/h6H,3-5H2,1-2H3,(H,12,19)(H,13,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMXNSXNCQTZSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC)NC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-({1-ethyl-3-[(methylamino)carbonyl]-1H-pyrazol-4-yl}amino)-4-oxobutanoic acid
Reactant of Route 2
Reactant of Route 2
4-({1-ethyl-3-[(methylamino)carbonyl]-1H-pyrazol-4-yl}amino)-4-oxobutanoic acid
Reactant of Route 3
Reactant of Route 3
4-({1-ethyl-3-[(methylamino)carbonyl]-1H-pyrazol-4-yl}amino)-4-oxobutanoic acid
Reactant of Route 4
Reactant of Route 4
4-({1-ethyl-3-[(methylamino)carbonyl]-1H-pyrazol-4-yl}amino)-4-oxobutanoic acid
Reactant of Route 5
Reactant of Route 5
4-({1-ethyl-3-[(methylamino)carbonyl]-1H-pyrazol-4-yl}amino)-4-oxobutanoic acid
Reactant of Route 6
4-({1-ethyl-3-[(methylamino)carbonyl]-1H-pyrazol-4-yl}amino)-4-oxobutanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.